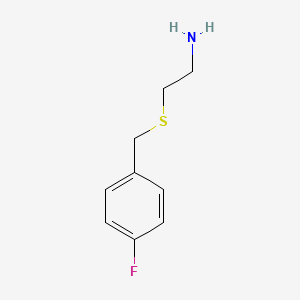

2-(4-Fluorobenzylthio)ethylamine

Description

Significance of the Thioether and Fluoroaromatic Moiety in Chemical Biology

The thioether and fluoroaromatic moieties are pivotal functional groups in the realm of chemical biology and drug discovery, each contributing distinct and advantageous properties to a molecule's biological profile.

The thioether group, characterized by a sulfur atom bonded to two alkyl or aryl groups, is a key structural element in a significant number of pharmaceutical compounds. sigmaaldrich.com Its importance stems from its ability to influence a molecule's conformation and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Thioethers can participate in hydrogen bonding and other non-covalent interactions within biological targets, contributing to binding affinity. sigmaaldrich.com Furthermore, the sulfur atom in a thioether is susceptible to oxidation to form sulfoxides and sulfones, a metabolic pathway that can be leveraged in prodrug design. nih.gov This susceptibility to oxidation also makes thioether-containing molecules responsive to reactive oxygen species (ROS), which can be exploited for targeted drug delivery in disease states characterized by oxidative stress. nih.govchemicalbook.com

The fluoroaromatic moiety , typically a benzene (B151609) ring substituted with one or more fluorine atoms, is another highly favored structural motif in medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties. google.comresearchgate.net Fluorine substitution can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. nih.gov This often leads to improved bioavailability and a longer duration of action. researchgate.net Moreover, the strong carbon-fluorine bond is thermally and chemically stable. From an electronic standpoint, fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state and membrane permeability. google.com Fluorine substitution can also lead to stronger binding interactions with protein targets through the formation of favorable electrostatic and dipole interactions. google.com The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance while still conferring its unique electronic properties.

The combination of a thioether and a fluoroaromatic group in 2-(4-Fluorobenzylthio)ethylamine therefore suggests a molecule with potentially enhanced metabolic stability, modulated basicity of the ethylamine (B1201723) group, and specific binding interactions, making it an attractive scaffold for further investigation in chemical biology.

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

Beyond its potential intrinsic biological activity, this compound serves as a crucial building block in advanced organic synthesis. Its utility as a synthetic intermediate lies in the reactivity of its primary amine and the potential for further modification of its aromatic ring and thioether linkage. The terminal amine group provides a nucleophilic site for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

A common application for primary amines like that in this compound is in the synthesis of amides, sulfonamides, and ureas, which are prevalent functionalities in many biologically active compounds. For instance, it can be readily acylated with various carboxylic acid chlorides or anhydrides to produce a library of N-[2-(4-fluorobenzylthio)ethyl]amides. These derivatives can then be screened for a range of biological activities.

The synthesis of this compound itself can be achieved through a straightforward nucleophilic substitution reaction. A common method involves the reaction of 4-fluorobenzyl chloride with cysteamine (B1669678) (2-aminoethanethiol) or its hydrochloride salt in the presence of a base. This reaction is analogous to the synthesis of similar thioethers, such as 2-[(4-methoxyphenyl)thio]ethylamine, which has been reported to proceed with high yield. In a typical procedure, 4-fluorobenzyl chloride would be reacted with cysteamine hydrochloride in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as potassium carbonate to neutralize the hydrogen chloride and facilitate the formation of the thiolate anion.

The phenethylamine (B48288) scaffold, of which this compound is a derivative, is a well-known pharmacophore found in a vast number of neuroactive compounds. For example, research on structurally related compounds like 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-alkylated derivatives has demonstrated their affinity for dopamine (B1211576) receptors, highlighting the potential of this chemical class in neuroscience research. nih.gov The introduction of the 4-fluorobenzylthio group in place of other substituents on the phenethylamine core allows for the exploration of new chemical space and the development of novel compounds with potentially unique pharmacological profiles. The commercial availability of this compound further underscores its role as a readily accessible starting material for synthetic chemists. chemicalbook.com

The versatility of this compound as a synthetic intermediate makes it a valuable tool for the construction of diverse molecular libraries aimed at discovering new therapeutic agents. Its use allows for the systematic modification of the phenethylamine core, enabling detailed structure-activity relationship (SAR) studies.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143627-49-0 | |

| Molecular Formula | C₉H₁₂FNS | chemicalbook.com |

| Molecular Weight | 185.27 g/mol | |

| Boiling Point | 98 °C at 0.5 mmHg | researchgate.net |

| Appearance | Liquid | - |

| Sensitivity | Stench | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZHOBZYZWMETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267841 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143627-49-0 | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143627-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorobenzylthio Ethylamine

Established Synthetic Routes and Mechanistic Considerations

The foundational approaches to synthesizing 2-(4-Fluorobenzylthio)ethylamine rely on well-understood reaction mechanisms, primarily involving nucleophilic substitution. These routes are characterized by their reliability and the use of readily available starting materials.

Common Synthetic Approaches

A prevalent and straightforward method for the synthesis of this compound involves the reaction of a 4-fluorobenzyl halide with 2-aminoethyl mercaptan, also known as cysteamine (B1669678). In this approach, the sulfur atom of cysteamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide, leading to the formation of the desired thioether bond. The choice of the halide (e.g., chloride, bromide) can influence the reaction rate, with bromide generally being a better leaving group.

Another established route proceeds through the reaction of 4-fluorobenzyl mercaptan with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. In this variation, the roles of the nucleophile and electrophile are reversed. The 4-fluorobenzyl mercaptan is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then displaces the halide from the 2-haloethylamine.

A summary of common starting materials is presented below:

| Starting Material 1 | Starting Material 2 | Key Transformation |

| 4-Fluorobenzyl chloride/bromide | 2-Aminoethyl mercaptan (Cysteamine) | Nucleophilic substitution |

| 4-Fluorobenzyl mercaptan | 2-Chloroethylamine/2-Bromoethylamine | Nucleophilic substitution (thiolate) |

Nucleophilic Substitution Mechanisms in Amine Synthesis

The synthesis of this compound is fundamentally governed by nucleophilic substitution reactions. Specifically, the formation of the carbon-sulfur bond is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the nucleophilic sulfur atom of either cysteamine or a 4-fluorobenzyl thiolate directly attacks the carbon atom bearing the leaving group (a halide) from the backside. This concerted process, where bond formation and bond breaking occur simultaneously, results in an inversion of stereochemistry if the electrophilic carbon is chiral. However, in the case of the achiral 4-fluorobenzyl group, this inversion is not observable.

Kinetic studies of similar reactions involving anilino thioethers in methanol (B129727) have shown that the solvolysis can proceed through a direct displacement (SN2) mechanism. rsc.org In aminolysis, significant bond formation and cleavage occur in a late SN2 transition state. rsc.org The efficiency of the SN2 reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the steric hindrance around the reaction centers. Aprotic polar solvents are often favored as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Reaction with 2-Aminoethyl Mercaptan and Base-Mediated Conditions

The reaction between 4-fluorobenzyl halide and 2-aminoethyl mercaptan is a widely employed method. Cysteamine possesses two nucleophilic centers: the sulfur atom (thiol) and the nitrogen atom (amine). However, the thiol group is significantly more acidic and a stronger nucleophile in its deprotonated form (thiolate) than the amine. Therefore, under basic conditions, the thiol is preferentially deprotonated, leading to the selective formation of the thioether.

The choice of base is crucial for the success of this reaction. Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkoxides (e.g., sodium ethoxide). The base serves to deprotonate the thiol of cysteamine, generating the highly nucleophilic thiolate anion. This anion then readily participates in the SN2 reaction with the 4-fluorobenzyl halide. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, which can dissolve both the reactants and the base.

Advanced Synthetic Strategies and Optimizations

Consideration of Synthetic Accessibility

The accessibility of starting materials is a key consideration in designing a synthetic route. For this compound, the primary precursors, 4-fluorobenzyl halides and cysteamine, are commercially available. However, alternative strategies that utilize different or more readily available precursors are continually being investigated. For instance, methods that avoid the use of potentially malodorous thiols are of particular interest. organic-chemistry.org

One such approach involves the desulfurization of thiols for nucleophilic substitution. cas.cnacs.org This process, promoted by systems like Ph3P/ICH2CH2I, allows for the use of free amines as nucleophiles to synthesize various secondary and tertiary amines. cas.cnacs.org Benzyl (B1604629) thiols are noted to be particularly reactive in this system. cas.cnacs.org

Development of Scalable and Efficient Synthetic Pathways

For industrial applications, the development of scalable and efficient synthetic pathways is paramount. This involves optimizing reaction conditions to maximize yield and throughput while minimizing waste and cost. A patent for a similar compound, 2-(4-trifluoromethoxyphenyl)ethylamine, highlights a process that avoids expensive catalysts like palladium, which is often used in Heck reactions, and instead uses a nickel catalyst for the reduction step. google.com This suggests a direction for developing more cost-effective syntheses.

The use of phase-transfer catalysts has also been shown to be effective in similar syntheses, such as the preparation of 2-thiophene ethylamine (B1201723). google.com Phase-transfer catalysis can facilitate reactions between reactants in immiscible phases, which can be advantageous for large-scale production by simplifying workup procedures and potentially increasing reaction rates.

Recent literature also describes various methods for the synthesis of thioethers (sulfides) that could be adapted for the preparation of this compound. organic-chemistry.org These include indium triiodide-catalyzed substitution of acetoxy groups with thiosilanes and the use of Bunte salts (S-alkyl or S-aryl thiosulfates) which react with Grignard reagents to form sulfides, thereby avoiding the use of odorous thiols. organic-chemistry.org

The table below summarizes some advanced synthetic considerations:

| Strategy | Advantage | Potential Application to this compound Synthesis |

| Desulfurization of Thiols | Avoids direct use of certain thiol starting materials, can use free amines as nucleophiles. cas.cnacs.org | Could potentially start from a different sulfur-containing precursor and react with 2-(4-fluorobenzyl)amine. |

| Use of Alternative Catalysts | Reduces cost by avoiding expensive precious metal catalysts. google.com | Investigating nickel or copper-based catalysts for the key bond-forming steps. |

| Phase-Transfer Catalysis | Improves reaction efficiency between different phases, simplifies workup. google.com | Could be applied to the reaction of 4-fluorobenzyl halide and cysteamine under biphasic conditions. |

| Use of Thiol Surrogates | Avoids the use of volatile and malodorous thiols. organic-chemistry.org | Employing Bunte salts of 4-fluorobenzylthiol or similar reagents. |

Reactivity Profiles of this compound

The reactivity of this compound is primarily dictated by the nucleophilic nature of the primary amine group and the thioether linkage. These functional groups allow the molecule to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

The primary amine group of this compound readily undergoes reactions typical of amines, such as acylation, alkylation, and condensation reactions. For instance, it can be condensed with carboxylic acids or their derivatives to form amides. One notable reaction involves the condensation with 3-chloro-5-(trifluoromethyl)picolinic acid, after activation with POCl3, to yield thioether-containing amide derivatives. nih.gov This transformation highlights the nucleophilic character of the amine in attacking the activated carboxyl group.

Furthermore, the thioether moiety can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms often exhibit different biological activities compared to the parent thioether compound. nih.gov The ability to modify both the amine and the sulfur atom provides a pathway to a diverse range of derivatives with potentially unique properties.

The nucleophilic amine of this compound plays a crucial role in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds with significant importance in medicinal chemistry. nih.govgsconlinepress.com The synthesis of these derivatives often involves the reaction of a nucleophile with a pyrimidine core or a precursor. While direct examples of this compound in pyrimidine synthesis are not extensively detailed in the provided context, the general reactivity of primary amines as nucleophiles in such syntheses is well-established. For example, aminopyrimidine nuclei can react with various electrophiles to build more complex heterocyclic systems. researchgate.netresearchgate.net Given its primary amine group, this compound can be expected to act as a potent nucleophile in reactions leading to the formation of substituted pyrimidines.

The preparation of ortho-metalated primary phenethylamines is a significant transformation in organic synthesis, enabling further functionalization of the aromatic ring. While the direct ortho-metalation of this compound is not explicitly described in the search results, the general strategies for ortho-metalation of phenethylamines can be inferred. These methods often involve the use of a directing group to guide a strong base, such as an organolithium reagent, to deprotonate a specific ortho-position on the aromatic ring. The resulting organometallic intermediate can then be trapped with various electrophiles. Given the structure of this compound, the fluorine atom and the thioether linkage could potentially influence the regioselectivity of such a reaction.

Synthesis of Biologically Active Derivatives Utilizing the Scaffold

The this compound scaffold has been successfully employed in the synthesis of various biologically active derivatives. Its structural features provide a foundation for the development of novel compounds with potential applications in agriculture and medicine.

A series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been designed and synthesized using this compound as a key starting material. nih.gov The synthesis involves the condensation of 2-((4-fluorobenzyl)thio)ethanamine with 3-chloro-5-(trifluoromethyl)picolinic acid. nih.gov The resulting thioether-containing compounds, along with their corresponding sulfone and sulfoxide analogs, have been evaluated for their antibacterial and insecticidal activities. nih.gov

Notably, some of these synthesized compounds exhibited significant bioactivity. For instance, certain sulfone-containing derivatives showed better antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) than commercial standards like thiodiazole copper and bismerthiazol. nih.gov On the other hand, many of the thioether-containing compounds demonstrated higher antibacterial activity against Ralstonia solanacearum. nih.gov Furthermore, specific derivatives displayed good insecticidal activity against Plutella xylostella. nih.gov These findings underscore the potential of the this compound scaffold in the development of new crop protection agents. nih.govnih.gov

| Compound Type | Target Organism | Notable Activity |

| Sulfone-containing compounds | Xanthomonas oryzae pv. oryzae (Xoo) | Higher activity than some commercial standards nih.gov |

| Thioether-containing compounds | Ralstonia solanacearum | Higher antibacterial activities nih.gov |

| Thioether and Sulfoxide derivatives | Plutella xylostella | Good insecticidal activities nih.gov |

The this compound scaffold is also valuable in the synthesis of pyrimidine-4-one derivatives. These compounds are known to be useful synthetic precursors for creating densely functionalized pyrimidines, which are commonly found in bioactive molecules. nih.gov A one-pot synthesis method for 4-pyrimidone-2-thioethers has been developed, which involves the condensation of S-alkylisothioureas with β-ketoesters. nih.gov While this method does not directly start from this compound, the resulting 4-pyrimidone-2-thioether core is a key structural motif that could potentially be synthesized from or incorporate the this compound structure. The development of efficient synthetic routes to such pyrimidine derivatives is crucial for the discovery of new drugs. nih.gov

Chemical Transformations and Derivative Synthesis

Exploration of Structural Analogues with Modified Amino Groups

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific research detailing the synthesis of structural analogues of 2-(4-Fluorobenzylthio)ethylamine with modified amino groups. While general methodologies for the N-alkylation and N-acylation of primary amines are well-established in organic chemistry, specific examples, reaction conditions, and detailed research findings for the derivatization of this compound at the amino position are not present in the surveyed literature.

Standard synthetic strategies for the modification of a primary amine such as the one present in this compound could theoretically include:

Reductive Amination: Reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield secondary or tertiary amines. This is a common and versatile method for introducing a wide variety of alkyl groups.

Direct N-Alkylation: Reaction with alkyl halides. This method can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form amide derivatives.

However, without specific studies that have applied these or other methods to this compound, any discussion of derivative synthesis, including the creation of data tables with research findings, would be speculative and fall outside the scope of reporting established scientific facts. The exploration of such analogues remains a potential area for future research.

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Mechanisms of Action

There is currently no available scientific literature that elucidates the molecular mechanisms of action for 2-(4-Fluorobenzylthio)ethylamine.

Enzyme Modulation and Inhibition Studies

No studies have been published that investigate the modulatory or inhibitory effects of this compound on any enzyme systems.

Receptor Interaction and Ligand Binding Mechanisms

There is no data available from receptor binding assays or ligand interaction studies for this compound.

Biological Targets and Target Engagement Studies

Identification of Enzyme Targets

The core structure of 2-(4-Fluorobenzylthio)ethylamine, featuring a phenethylamine (B48288) backbone and a benzylthio moiety, serves as a template for designing inhibitors for various enzymes.

Choline (B1196258) Kinase (ChoK) is a significant target in cancer research due to its role in the biosynthesis of phosphatidylcholine, a key component of cell membranes. nih.gov Overexpression of the alpha isoform, Choline Kinase alpha (CHKA), is observed in numerous cancers and is linked to poor prognosis. nih.gov Inhibition of CHKA presents a promising therapeutic strategy. nih.govmdpi.com

While direct studies on this compound are not prominent, research into structurally related biscationic and heterocyclic compounds has identified potent inhibitors. For instance, the bis-pyridinium compound MN58b is a well-characterized ChoK inhibitor effective against multiple cancer models. nih.gov More recent developments include thienopyridinium and thienopyrimidinium derivatives, which have shown improved enzymatic and antiproliferative inhibition values. mdpi.com Compound Ff-35 , a thienopyrimidine derivative, inhibits cancer cell growth at submicromolar concentrations and is more potent against CKα1 than previous biscationic inhibitors. mdpi.com Another potent inhibitor, ICL-CCIC-0019 , demonstrates significant antiproliferative activities across a broad range of human cancer cell lines. nih.gov

These studies highlight that the molecular scaffold related to this compound is amenable to modifications that can produce potent choline kinase inhibitors.

Table 1: Inhibitory Activity of Selected Choline Kinase Inhibitors

| Compound | Description | Inhibitory Activity/Potency | Reference |

|---|---|---|---|

| Ff-35 | Thienopyrimidine derivative | Inhibits growth of different tumor cells at submicromolar concentrations. | mdpi.com |

| ICL-CCIC-0019 | Selective CHKA inhibitor | IC50: 0.27 ± 0.06 μM | nih.gov |

| MN58b | Bis-pyridinium ChoK inhibitor | Effective against breast, colon, bladder, and cervical cancer models. | nih.gov |

| JAS239 | Fluorescent carbocyanine | Anti-proliferative EC50 at 24h is 13.3 μM. | nih.gov |

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme linked to inflammation and cardiovascular diseases, making it a therapeutic target for atherosclerosis. patsnap.complos.org It hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), producing pro-inflammatory substances. patsnap.com Inhibitors of Lp-PLA2 aim to reduce this inflammatory cascade. patsnap.complos.org

Derivatives based on a central scaffold, which can be conceptually related to the structure of this compound, have been explored for Lp-PLA2 inhibition. A notable example is darapladib , a specific Lp-PLA2 inhibitor that has been shown to reduce serum levels of inflammatory markers like hs-CRP and IL-6 and decrease atherosclerotic plaque formation in animal models. plos.orgnih.gov The development of Lp-PLA2 inhibitors often involves fragment-based approaches to identify novel, potent, and selective compounds. nih.govnih.gov This strategy has led to the discovery of covalent inhibitors that demonstrate a significant increase in potency and selectivity against Lp-PLA2. nih.gov

The research into Lp-PLA2 inhibitors suggests that derivatives of core structures like this compound could be developed to target this enzyme, contributing to the management of inflammation-related vascular diseases.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.govnih.gov Numerous compounds with structural similarities to this compound, particularly those containing benzyl (B1604629) or phenyl moieties, have been investigated as tyrosinase inhibitors.

Analogues such as (Z)-2-(substituted benzylidene)benzimidazothiazolones and (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-ones have shown potent inhibitory activity against mushroom tyrosinase, with some derivatives being significantly more potent than the reference inhibitor, kojic acid. nih.govmdpi.com For example, a derivative with a 2,4-dihydroxyphenyl moiety was found to be 106-fold more potent than kojic acid. mdpi.com Similarly, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, which is isosterically related to sulfur-containing thiazole (B1198619) scaffolds, also exhibit strong tyrosinase inhibition. nih.govmdpi.com

These findings indicate that the benzyl group, a key feature of this compound, is a common element in many potent tyrosinase inhibitors. The specific substitutions on the phenyl ring are crucial for the inhibitory activity.

Table 2: Tyrosinase Inhibitory Activity of Related Analogues

| Compound Class | Example Derivative | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| (Z)-2-(substituted benzylidene)benzimidazothiazolone | Compound 2 (4-hydroxybenzylidene) | 3.05 ± 0.95 μM | nih.gov |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | Compound 8 (2,4-dihydroxybenzylidene) | 0.27 ± 0.01 µM (vs L-tyrosine) | mdpi.com |

| 2-Phenylbenzo[d]oxazole | Compound 3 (resorcinol structure) | 0.51 μM | nih.govmdpi.com |

| Phenyl benzyl ether | p-chlorophenyl analogue (23) | 55.7 µM | tci-thaijo.org |

| Reference Inhibitor | Kojic Acid | 18.27 ± 0.89 μM / ~106 µM | nih.govtci-thaijo.org |

Sterol 24-C-methyltransferase (24-SMT) is an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes that is absent in humans. nih.govnih.gov This makes 24-SMT an attractive target for the development of antifungal agents. nih.govmdpi.com

Studies have shown that sterol derivatives containing nitrogen and sulfur atoms can effectively inhibit the growth of pathogenic fungi by targeting 24-SMT. nih.gov The presence of a sulfur atom in this compound suggests that related structures could interact with this enzyme. The inhibition mechanism often involves substrate-based inhibitors that mimic the natural substrate of the enzyme, leading to a disruption of ergosterol homeostasis and thereby inhibiting fungal growth. nih.gov For instance, 24(R,S),25-epiminolanosterol , an inhibitor of 24-SMT, has demonstrated potent in vitro antifungal activity. nih.gov The investigation of sulfur-containing compounds as 24-SMT inhibitors provides a basis for exploring the potential of this compound derivatives in this area.

Receptor Systems and Modulatory Effects

The phenethylamine scaffold present in this compound is a well-known pharmacophore that interacts with various receptor systems in the central nervous system.

Phenethylamine and its derivatives are structurally similar to endogenous catecholamines like dopamine (B1211576), and they can modulate dopaminergic systems. nih.gov Their primary mechanism often involves the inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels and indirectly affects dopamine D1 and D2 receptors. nih.govbiomolther.org

A study analyzing 29 β-phenethylamine derivatives revealed critical structural features for the inhibition of dopamine reuptake. nih.govresearchgate.net The inhibitory effect was found to increase with certain substitutions on the aromatic ring and with the nature of the alkylamine group. nih.gov For example, compounds with substituted phenyl groups showed stronger inhibitory activities. koreascience.kr While this study did not directly measure binding affinities to D1 and D2 receptors, it demonstrated that by inhibiting DAT, these compounds prevent the dopamine-induced endocytosis of D2 receptors, thereby modulating D2 receptor function. researchgate.netbiomolther.org This highlights the potential of phenethylamine derivatives, including this compound, to act as modulators of the dopaminergic system.

Table 3: Dopamine Reuptake Inhibitory Activities of Selected Arylethylamine Derivatives

| Compound | Structure (Ar-R1-R2) | IC50 (nM) | Reference |

|---|---|---|---|

| 1 | C6H5-CH2-NH2 | 1,230.0 | researchgate.net |

| 6 | C6H5-CH(CH3)-NHCH3 | 878.5 | researchgate.net |

| 9 | C6H5-CH(CH2CH3)-NHCH3 | 360.5 | researchgate.net |

| 10 | Thiophenyl-CH2-NH2 | 947.9 | researchgate.net |

Implications of Molecular Interactions within Biological Systems

The molecular interactions of phenethylamine derivatives with biological targets, primarily monoamine transporters, have significant implications for neurotransmission. The binding of a compound like this compound to these transporters can inhibit the reuptake of serotonin (B10506), dopamine, or norepinephrine, leading to their accumulation in the synapse. This enhanced neurotransmitter signaling can, in turn, modulate a wide range of neurological and physiological processes.

The structural features of this compound suggest a complex interaction profile. The 4-fluoro-substituted phenyl ring is a common feature in compounds targeting both dopamine and serotonin transporters. The N-benzyl group is also a known modulator of activity in other phenethylamine series. The thioether linkage introduces a different chemical property compared to more common ether or alkyl linkages, which could influence binding affinity, selectivity, and metabolic stability. The interplay of these structural components would dictate the compound's specific molecular interactions and its resulting influence on the balance of neurotransmitter systems.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of phenylethylamine derivatives, a class to which 2-(4-Fluorobenzylthio)ethylamine belongs, is significantly influenced by structural modifications. The core structure consists of a phenyl ring, an ethylamine (B1201723) side chain, and in this specific case, a benzylthio linker. Alterations to any of these components can dramatically change the compound's interaction with biological targets.

For phenylethylamine derivatives, modifications often involve substitutions on the phenyl ring and the amine group. These changes can affect the compound's affinity and selectivity for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. The introduction of different functional groups can alter electronic properties, lipophilicity, and steric bulk, all of which are critical for receptor binding.

In the broader context of benzylthio derivatives, the nature and position of substituents on the benzyl (B1604629) group play a key role in determining biological activity. For instance, in a series of 3-substituted benzylthioquinolinium iodides, electron-withdrawing and lipophilic substituents at the para-position of the benzyl ring were found to enhance antifungal potency. nih.gov This suggests that the electronic character and lipophilicity of the benzyl moiety are important determinants of biological action.

Impact of Fluoroaromatic Substituents on Activity

The presence and position of a fluorine atom on the aromatic ring can have a profound impact on the biological activity of phenylethylamine derivatives. In the case of this compound, the fluorine is located at the para-position of the benzyl ring. Halogen substituents, particularly fluorine, are often introduced to modify a compound's pharmacokinetic and pharmacodynamic properties.

Studies on related compounds, such as 2-(fluorohydroxyphenyl)ethylamines, have shown that the position of the fluorine atom is critical for receptor affinity and selectivity. For example, in a series of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, the para-fluoro substitution was a key feature of compounds showing high affinity and selectivity for dopamine D2 receptors. nih.gov The high electronegativity and small size of the fluorine atom can alter the electronic distribution of the aromatic ring and influence interactions with the receptor binding site. It can also block metabolic pathways, thereby increasing the compound's bioavailability and duration of action.

The para-position of the halogen on the phenyl ring has been noted to have a positive effect on the binding affinity of phenethylamine (B48288) derivatives to the 5-HT2A receptor. nih.govnih.gov This suggests that for this compound, the 4-fluoro substituent is likely a critical determinant of its biological activity profile.

Influence of the Ethanamine Chain Modifications on Target Affinity and Selectivity

The ethanamine (ethylamine) side chain is a crucial component for the interaction of phenylethylamines with their biological targets. Modifications to this chain, such as N-alkylation or the introduction of substituents on the alpha or beta carbons, can significantly modulate affinity and selectivity.

In studies of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups was found to decrease affinity for D1 dopamine receptors but greatly enhance potency at D2 dopamine receptors. nih.gov This highlights the importance of the size and nature of the N-substituents in determining receptor selectivity. The introduction of a 2-phenylethyl group on the nitrogen atom was particularly effective, possibly due to increased lipophilicity or interaction with a specific lipophilic pocket on the receptor. nih.gov

Similarly, for other phenylethylamine derivatives, the alkyl group on the 1-position of the ethylamine chain can play a role equivalent to one of the propyl groups on the nitrogen of N,N-dipropyl-phenylethylamine analogues, influencing their affinity for sigma receptors. acs.orgacs.org These findings suggest that modifications to the ethylamine portion of this compound, such as the introduction of N-alkyl or N-aralkyl groups, would likely have a substantial impact on its target affinity and selectivity.

SAR Insights from Derivatives Exhibiting Specific Biological Activities

While direct SAR studies on this compound are scarce, insights can be gleaned from derivatives of related scaffolds that exhibit specific biological activities. For instance, some 2-(fluorohydroxyphenyl)ethylamine derivatives have been shown to act as central D2 dopamine receptor agonists. nih.gov Specifically, N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine demonstrated potent D2 agonistic effects. nih.gov This indicates that the combination of a fluoro-substituted phenyl ring and specific N-substituents on the ethylamine chain can lead to potent and selective dopaminergic activity.

In the context of antifungal agents, derivatives of benzylthio-containing compounds have shown that substitutions on the benzyl ring are critical for activity. For example, 3-((substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides with a p-chloro substituent on the benzyl ring displayed the highest potency against various fungal strains. nih.gov This underscores the importance of the electronic and lipophilic properties of the benzyl substituent in this class of compounds.

Furthermore, studies on 2-phenylbenzothiazoles, which share a substituted phenyl ring motif, have revealed that the nature and position of substituents on the phenyl ring influence their antibacterial, antifungal, and cytotoxic activities. nih.govresearchgate.net For example, a 4-hydroxy substituent on the phenyl ring conferred significant antimicrobial and cytotoxic activity. nih.gov

These examples from related compound classes suggest that the 4-fluorobenzylthio moiety in this compound is a key pharmacophoric element and that further modifications to both the aromatic ring and the ethylamine chain could lead to derivatives with a wide range of specific biological activities.

Preclinical Research Applications in Animal Models and in Vitro Systems

In Vitro Biological Activity Assessments

In laboratory settings, the biological effects of 2-(4-Fluorobenzylthio)ethylamine and related compounds have been evaluated to determine their potential as active agents against various organisms.

Antibacterial Activities Against Specific Pathogens

Research into the antibacterial properties of various chemical compounds has included evaluations against significant plant pathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. While direct and extensive studies on this compound's efficacy are not widely published, the investigation of structurally similar compounds provides valuable insights. For instance, studies on novel alkyl sulfonamides have demonstrated significant in vitro and in vivo activity against Xanthomonas oryzae pv. oryzae (Xoo). One such study highlighted a compound, SYAUP-491, which exhibited an EC50 value of 6.96 μg/mL against Xoo. mdpi.com This compound was shown to alter the membrane permeability and morphology of the bacteria, suggesting that it may inhibit bacterial protein synthesis. mdpi.com

In the context of Ralstonia solanacearum, various 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives have been synthesized and tested for their antibacterial effects. nih.gov Several of these derivatives showed potent inhibition, with EC50 values ranging from 4.60 to 9.94 µg/mL. nih.gov Although these are not direct tests of this compound, they underscore the potential for related chemical structures to exhibit significant antibacterial properties against this pathogen.

Table 1: In Vitro Antibacterial Activity of Related Compounds

| Compound/Derivative Class | Pathogen | EC50 (µg/mL) | Reference |

| SYAUP-491 (novel alkyl sulfonamide) | Xanthomonas oryzae pv. oryzae | 6.96 | mdpi.com |

| 6-chloro-4-(4-substituted piperazinyl)quinazolines | Ralstonia solanacearum | 4.60 - 9.94 | nih.gov |

This table is for illustrative purposes based on related compounds, as direct data for this compound is not available.

Antifungal Properties of Related Scaffolds

The exploration of antifungal properties often involves screening compounds with diverse chemical backbones. While specific data on this compound is scarce, the broader family of compounds to which it belongs is of interest. The thiazole (B1198619) scaffold, for example, is a pharmacologically important structure that has been explored for developing new anti-inflammatory and potentially antifungal drugs. nih.gov

Potential for Analgesic and Anti-inflammatory Agent Development (based on intermediate role)

This compound serves as a building block, or intermediate, in the synthesis of more complex molecules with potential therapeutic applications. The development of new analgesic and anti-inflammatory drugs is a key area of such research. For example, novel thiazole derivatives have been synthesized and shown to be potent inhibitors of COX-2, an enzyme involved in inflammation, with IC50 values in the low micromolar range. nih.gov The synthesis of these potentially therapeutic compounds often relies on intermediates like this compound to construct the final active molecule.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Target Binding Mode Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ijsrtjournal.comnih.gov This technique is fundamental in structure-based drug design, helping to understand intermolecular interactions and predict the binding affinity of a compound. ijprdjournal.comnih.gov

For 2-(4-Fluorobenzylthio)ethylamine, a molecular docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a selected biological target. The process consists of two main stages: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function to estimate binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. annualreviews.org

The specific functional groups of this compound would be of particular interest. The primary amine group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor and modulate the electronic properties of the phenyl ring. nih.gov The thioether linkage provides flexibility and can engage in hydrophobic or sulfur-based interactions.

Illustrative Molecular Docking Results:

The following table represents hypothetical docking results for this compound against a putative protein target. The docking score estimates the binding affinity (a more negative value typically indicates stronger binding), and the predicted interactions highlight the key amino acid residues involved.

| Docking Software | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

| AutoDock Vina | Kinase A | -7.8 | H-bond with ASP-184 (amine group); Pi-Sulfur with MET-120 (thioether); Halogen bond with LYS-68 (fluorine) |

| Glide | Protease B | -8.2 | H-bond with GLY-143 (amine group); Hydrophobic interaction with LEU-99, VAL-65 (benzyl ring) |

| MOE | GPCR C | -7.5 | Salt bridge with GLU-268 (protonated amine); Hydrophobic interaction with PHE-104 (benzyl ring) |

Note: The data in this table is for illustrative purposes only and does not represent published experimental results.

These predictions would guide further optimization of the compound, suggesting modifications to enhance binding affinity or selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfiveable.me By identifying which molecular properties (descriptors) are critical for activity, QSAR models can predict the activity of new, untested compounds. neovarsity.orgfrontiersin.org

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, Zagreb indices). frontiersin.org

Physicochemical: Representing properties like lipophilicity (logP), molar refractivity (MR), and polar surface area (PSA). frontiersin.org

Electronic: Detailing the electronic environment (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

Geometric: Based on the 3D structure of the molecule (e.g., molecular volume). slideshare.net

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are then used to create a model that correlates these descriptors with biological activity. fiveable.me

Illustrative QSAR Descriptors for this compound:

The table below shows a hypothetical set of calculated descriptors for the title compound, which would be used as variables in a QSAR analysis.

| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR |

| Physicochemical | LogP | 2.85 | Lipophilicity, membrane permeability |

| Physicochemical | Polar Surface Area (PSA) | 38.2 Ų | Hydrogen bonding potential, cell penetration |

| Electronic | Dipole Moment | 2.1 D | Molecular polarity and interaction strength |

| Topological | Wiener Index | 784 | Molecular branching and size |

| Geometric | Molecular Weight | 185.26 g/mol | Size and steric effects |

Note: The values in this table are hypothetical and for illustrative purposes only.

A successful QSAR model could guide the synthesis of new analogues with potentially improved activity by suggesting modifications that optimize the key descriptors. nih.gov

Synthetic Accessibility Scoring (SAS) for Compound Prioritization

In the process of discovering new drugs, millions of virtual compounds can be generated or identified. mdpi.com However, not all of these can be easily synthesized in a laboratory. Synthetic Accessibility Scoring (SAS) is a computational method used to estimate how difficult a molecule is to synthesize. nih.gov This score helps in prioritizing which compounds should be pursued for experimental validation. biosolveit.denih.gov

The SAS algorithm typically works by analyzing the molecule's structure against a database of known chemical reactions and commercially available starting materials. nih.govebi.ac.uk It penalizes features that are synthetically complex, such as having many stereocenters, large rings, or rare structural motifs. nih.gov The score is usually on a scale from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.gov

For this compound, the SAS would likely be low, indicating it is relatively easy to synthesize. Its structure is composed of common fragments (a substituted benzyl (B1604629) group and an ethylamine) linked by a standard thioether bond. There are no stereocenters or complex ring systems.

Illustrative Synthetic Accessibility Scores for Prioritization:

This table shows how SAS could be used to rank a small set of hypothetical analogues.

| Compound Name | Structure Modification | Calculated SAS | Synthesis Priority |

| This compound | - | 2.5 | High |

| Analogue A | Addition of a chiral center | 4.8 | Medium |

| Analogue B | Introduction of a complex fused ring | 7.2 | Low |

| Analogue C | Replacement with a common isostere | 2.9 | High |

Note: The SAS values are illustrative. A lower score indicates easier synthesis.

By filtering out molecules with high (poor) SAS scores, researchers can focus their resources on compounds that are synthetically feasible. nih.gov

Virtual Screening and De Novo Design Applications

Virtual screening (VS) and de novo design are powerful computational strategies for identifying and creating novel drug candidates. nih.govazolifesciences.com

Virtual Screening (VS) is a technique used to search large libraries of existing compounds to identify those most likely to bind to a drug target. wikipedia.orgmdpi.com VS can be either structure-based or ligand-based.

Structure-Based VS (SBVS): Uses molecular docking to screen a library of compounds against the 3D structure of a target. mdpi.com this compound could be used as a query to find commercially available compounds with similar predicted binding modes.

Ligand-Based VS (LBVS): Uses the structure of a known active molecule, like this compound, as a template. mdpi.com Methods like 2D similarity searching or 3D shape-based screening would search for molecules with similar features, assuming they might have similar biological activity.

De Novo Design involves computationally "growing" new molecules from scratch within the constraints of a target's binding site or based on a pharmacophore model. nih.govnih.govnumberanalytics.com This approach aims to create novel chemical entities with ideal properties. frontiersin.org The structure of this compound could serve as a starting fragment in a de novo design workflow. An algorithm could start with this fragment placed in a binding pocket and then add new chemical moieties to improve interactions and optimize properties, potentially leading to the design of entirely new and patentable compounds.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. For 2-(4-Fluorobenzylthio)ethylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the fluorobenzyl group, the ethylamine (B1201723) moiety, and the methylene (B1212753) bridge. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling) of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the ethylamine chain, and the benzylic carbon.

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of the compound. Through techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured, confirming the elemental composition. Tandem MS (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions, further corroborating the proposed structure.

Infrared (IR) Spectroscopy would identify the functional groups present in this compound. Key vibrational bands would be expected for:

N-H stretching of the primary amine group.

C-H stretching from the aromatic and aliphatic portions.

C-F stretching of the fluorobenzyl group.

C-N and C-S stretching vibrations.

Without experimental data, a speculative table of expected spectroscopic characteristics is presented below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic, benzylic, and ethylamine protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for aromatic, benzylic, and aliphatic carbons. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound. |

| IR Spec. | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C-F, C-N, and C-S functional groups. |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for separating this compound from any impurities or reaction byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary method for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective. A gradient elution would likely be employed to ensure the separation of compounds with a range of polarities. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs significantly.

Gas Chromatography (GC) , possibly coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. Derivatization of the primary amine might be necessary to improve its chromatographic behavior.

The purity of a synthesized batch of this compound would be determined by the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Advanced Analytical Techniques for Mechanistic Elucidation

To understand the potential mechanisms of action or interaction of this compound in a biological or chemical system, more advanced analytical techniques could be employed. While no specific research has been published on this compound, techniques used for similar molecules include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for metabolite identification studies, to understand how the compound is processed in biological systems.

Advanced NMR techniques , such as 2D NMR (e.g., COSY, HSQC, HMBC), could be used to definitively assign all proton and carbon signals and to study its interaction with other molecules.

Due to the absence of published research, the application of these advanced techniques to this compound remains speculative.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorobenzylthio)ethylamine, and what critical reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a fluorinated benzylthiol derivative and a halogenated ethylamine precursor. Key steps include:

- Thiol-alkylation : Reacting 4-fluorobenzyl mercaptan with 2-chloroethylamine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the target compound from byproducts like E/Z isomer mixtures .

- Critical Parameters : Temperature control to minimize thiol oxidation, stoichiometric ratio optimization (1:1.2 thiol:halide), and inert atmosphere (N₂/Ar) to prevent disulfide formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The ethylamine chain shows triplet peaks for –CH₂–NH₂ (δ 2.6–3.1 ppm) and a singlet for the aromatic fluorine-substituted benzyl group (δ 7.2–7.4 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -115 to -120 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 200.07 (C₉H₁₂FNS⁺) with fragmentation patterns indicating cleavage at the thioether bond.

- IR Spectroscopy : Stretching vibrations for –NH₂ (3300–3500 cm⁻¹) and C–S (650–750 cm⁻¹).

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer :

- Storage : Maintain at 2–8°C in amber vials under inert gas (argon) to prevent oxidation and moisture absorption .

- Handling : Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, lab coat). Avoid exposure to light and strong oxidizers.

- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like sulfoxides.

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or enzymes). The fluorobenzylthio group may enhance hydrophobic interactions in binding pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to validate binding constants (Kd).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Purity Assessment : Ensure ≥95% purity via HPLC and elemental analysis to rule out confounding effects from impurities .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line selection, serum-free media, fixed incubation times).

- Structural Analog Comparison : Test derivatives (e.g., 4-chloro or 4-methoxy analogs) to isolate the fluorobenzylthio moiety’s contribution .

Q. How does the fluorobenzylthio moiety influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (shake-flask method) to assess enhanced membrane permeability due to fluorine’s electronegativity.

- Metabolic Stability : Conduct CYP450 inhibition assays (e.g., human liver microsomes) to evaluate resistance to oxidative metabolism .

- Bioavailability : Compare AUC (area under the curve) in rodent pharmacokinetic studies using LC-MS/MS quantification.

Q. What orthogonal analytical approaches confirm the regiochemical purity of this compound synthesis products?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to separate regioisomers.

- 2D NMR : NOESY correlations between the ethylamine protons and fluorobenzyl group confirm spatial proximity, ruling out alternative substitution patterns .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific receptor interactions?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the benzyl ring to modulate electronic effects .

- In Vitro Assays : Screen derivatives against target receptors (e.g., serotonin transporters) using radioligand displacement assays.

- QSAR Modeling : Build quantitative SAR models (e.g., CoMFA) to predict potency enhancements based on steric/electronic descriptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.